molecular formula C24H42O7 B568276 Ascorbyl Stearate CAS No. 25395-66-8

Ascorbyl Stearate

Cat. No.: B568276
CAS No.: 25395-66-8
M. Wt: 442.6 g/mol
InChI Key: LITUBCVUXPBCGA-WMZHIEFXSA-N
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Description

Ascorbyl stearate (C₂₄H₄₂O₇, CAS 10605-09-1) is a lipophilic ester derivative of ascorbic acid (vitamin C) and stearic acid (C18:0 fatty acid). It is synthesized to enhance the stability and bioavailability of vitamin C, particularly in lipid-rich environments . Approved as a food additive (E 304(ii)) in the EU, it functions as an antioxidant, preventing lipid oxidation in foods and cosmetics . Beyond its preservative role, this compound exhibits antitumor activity by modulating key pathways such as PI3K/AKT and inducing mitochondrial-dependent apoptosis in ovarian, cervical, and glioma cancer cells .

Properties

IUPAC Name

[(2S)-2-[(2R)-3,4-dihydroxy-5-oxo-2H-furan-2-yl]-2-hydroxyethyl] octadecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O7/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(26)30-18-19(25)23-21(27)22(28)24(29)31-23/h19,23,25,27-28H,2-18H2,1H3/t19-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITUBCVUXPBCGA-WMZHIEFXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C1C(=C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@@H]1C(=C(C(=O)O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O7
Record name ASCORBYL STEARATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00894148
Record name 6-Ascorbyl stearate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

442.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

White or yellowish, white powder with a citrus-like odour
Record name ASCORBYL STEARATE
Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance

CAS No.

10605-09-1, 25395-66-8
Record name Ascorbic acid 6-stearate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10605-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Vitamin C monostearate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Ascorbyl stearate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00894148
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(stearoyloxy)-L-ascorbic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.031.107
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ASCORBYL STEARATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Z1QT341US
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Scientific Research Applications

Anticancer Properties

Mechanism of Action
Ascorbyl stearate has been shown to exhibit significant anticancer properties by inducing apoptosis in various cancer cell lines. Research indicates that it promotes cell death through mechanisms involving oxidative stress and modulation of cell cycle progression. For instance, studies have demonstrated that this compound can inhibit the proliferation of HeLa cervical cancer cells by increasing reactive oxygen species (ROS) levels, altering membrane fluidity, and interfering with critical signaling pathways such as IGF-IR/p53/p21/cyclins .

Case Studies

  • HeLa Cells : In a study examining the effects of this compound on HeLa cells, treatment resulted in significant apoptosis and cell cycle arrest at the sub-G0/G1 phase. The compound was found to modulate Nrf-2 levels and increase ROS production, underscoring its potential as an anti-proliferative agent .
  • Ovarian Cancer : Another study highlighted that this compound inhibited the growth of ovarian epithelial cancer cells by decreasing PI3K/AKT activity. This effect was linked to its lipophilic nature, allowing it to effectively cross biological membranes and exert its therapeutic effects .

Food Preservation

This compound is utilized as an antioxidant in food products due to its ability to prevent lipid oxidation. Its incorporation into lipid-soluble systems enhances the stability of food products while maintaining their nutritional quality.

Research Findings
A study indicated that this compound could effectively protect food products from oxidative degradation, thereby extending shelf life and preserving flavor . The compound's antioxidant properties are particularly beneficial in formulations that require prolonged storage under varying environmental conditions.

Dermatological Applications

In dermatology, this compound is explored for its potential in skin care formulations. Its lipophilic characteristics facilitate dermal penetration, enhancing the bioavailability of vitamin C in topical applications.

Case Studies

  • Dermal Penetration Studies : Research involving guinea pigs demonstrated that topical application of vitamin C derivatives like this compound resulted in significantly higher concentrations of vitamin C in the skin compared to controls. This suggests its efficacy as a delivery system for vitamin C in skincare products .
  • Stability and Efficacy : this compound's stability under various conditions makes it a suitable candidate for inclusion in cosmetic formulations aimed at improving skin health and appearance by combating oxidative stress .

Comparative Data Table

Application AreaMechanism/BenefitKey Findings/Studies
AnticancerInduces apoptosis via ROS generationInhibits proliferation in HeLa and ovarian cancer cells; modulates PI3K/AKT pathway
Food PreservationActs as an antioxidantPrevents lipid oxidation; extends shelf life of food products
Dermatological ApplicationsEnhances dermal penetrationIncreases vitamin C concentration in skin; stable under various conditions

Comparison with Similar Compounds

Structural and Functional Properties

Property Ascorbyl Stearate (C18) Ascorbyl Palmitate (C16) Ascorbyl Oleate (C18:1)
Fatty Acid Chain Stearic acid (saturated) Palmitic acid (saturated) Oleic acid (monounsaturated)
Molecular Formula C₂₄H₄₂O₇ C₂₂H₃₈O₇ C₂₄H₄₀O₇
CAS Number 10605-09-1 137-66-6 2495-84-3
Lipophilicity High (longer chain) Moderate High (unsaturated chain)
Primary Applications Food additive (E 304(ii)), anticancer agent Food additive (E 304(i)), tablet glidant Experimental use in drug delivery
Key References

Notes:

  • Ascorbyl palmitate shares structural and regulatory similarities with this compound but has a shorter saturated chain (C16 vs. C18). Both are classified under SCF List 1 for food contact materials, though ascorbyl palmitate has a more robust toxicological dataset .

Efficacy in Anticancer Activity

Compound Cancer Type Tested Mechanism of Action Efficacy (IC₅₀ or Dose)
This compound Ovarian, Cervical, Glioma - PI3K/AKT inhibition
- Mitochondrial apoptosis via cytochrome c release
- G2/M cell cycle arrest (p53-dependent)
68.0 µM (glioma)
25–50 µM (HeLa cells)
Ascorbyl Palmitate Glioma - GST inhibition
- Moderate antiproliferative activity
86.0 µM (glioma)
Ascorbyl Oleate Limited data Hypothesized: Similar to stearate/palmitate Not reported

Key Findings :

  • This compound demonstrates superior potency in glioma cells (IC₅₀ = 68.0 µM vs. 86.0 µM for palmitate) .
  • Its longer chain may enhance cellular uptake and retention, contributing to stronger PI3K/AKT pathway suppression in ovarian cancer .

Q & A

Q. What are the key challenges in synthesizing high-purity ascorbyl stearate for experimental use, and how do impurities affect biological studies?

Methodological Answer:

  • This compound synthesis often results in mixed esters (e.g., palmitate/stearate blends) due to fatty acid impurities in raw materials . To ensure purity (>98% for EC standards; >95% for JECFA), use chromatographic techniques (HPLC) and adhere to specifications for sulfated ash (<0.1%), heavy metals (<10 ppm), and arsenic (<3 ppm) . Impurities like arsenic or lead may confound cytotoxicity results, necessitating batch verification via inductively coupled plasma mass spectrometry (ICP-MS) .

Table 1: Purity Criteria Comparison

ParameterEC Standards JECFA
Minimum Assay≥98%≥95%
Sulfated Ash≤0.1%≤0.1%
Heavy Metals≤10 ppm≤10 ppm

Q. How does this compound’s amphiphilic structure influence its antioxidant efficacy in lipid vs. aqueous systems?

Methodological Answer:

  • The stearate moiety enhances lipid solubility, making it effective in oil-in-water emulsions. Assess antioxidant activity using:
  • Lipid peroxidation assays: Thiobarbituric acid reactive substances (TBARS) in lipid matrices .
  • Aqueous systems: Oxygen Radical Absorbance Capacity (ORAC) with fluorescence decay kinetics .
    • Surface plasmon resonance (SPR) studies show stronger binding to bovine serum albumin (BSA) in lipid-rich environments (ΔG = −28.5 kJ/mol), stabilizing its antioxidant activity .

Advanced Research Questions

Q. What mechanistic evidence supports this compound’s pro-apoptotic activity in cancer cells, and how do mitochondrial pathways dominate over extrinsic pathways?

Methodological Answer:

  • In HeLa cells, this compound (50–200 µM) induces intrinsic apoptosis via:
  • Mitochondrial membrane potential (MMP) collapse : Measured via JC-1 dye fluorescence shift (red→green) .

  • Caspase-3 activation : Western blotting for cleaved caspase-3 and PARP .

  • Cytochrome c release : Subcellular fractionation followed by ELISA quantification .

    • No significant FASL or t-BID activation observed, ruling out extrinsic pathways .

    Table 2: Key Apoptotic Markers in HeLa Cells (Mane et al., 2016)

    ParameterASC-S 50 µMASC-S 200 µM
    MMP depolarization (%)35 ± 478 ± 6
    Caspase-3 activation (fold)2.1 ± 0.34.8 ± 0.5
    Cytochrome c release (ng/mg)12 ± 229 ± 3

Q. How can researchers resolve contradictions in nephrotoxicity studies, where some reports link this compound to kidney stones while others show no adverse effects?

Methodological Answer:

  • Contradictions arise from:
  • Dosage differences : Chronic exposure to >0.25% in feed induced oxalate stones in rats, but human-relevant doses (<1 mg/kg/day) show no pathology .
  • Impurity profiles : Arsenic-contaminated batches (common in older studies) may artifactually increase toxicity .
    • Recommended approach:

Use ultra-pure this compound (USP reference standards) .

Monitor urinary oxalate levels in rodent models via ion chromatography .

Conduct species-specific hydrolysis studies to assess systemic absorption (esters hydrolyze faster in rodents) .

Q. What advanced delivery systems leverage this compound’s hydrolytic sensitivity for targeted drug release?

Methodological Answer:

  • In S. aureus-infected models, this compound’s ester bond is cleaved by bacterial lipases, enabling stimuli-responsive drug release:
  • Nanoparticle design : Vancomycin-loaded particles (93–250 nm) with this compound:Tween-80 ratios (1:2 to 1:4) .
  • Release kinetics : 80% vancomycin release within 6 hours post-lipase exposure .
    • Validate using:
  • Dynamic light scattering (DLS) for size stability.
  • Microbial viability assays (CFU counts) post-treatment .

Methodological Best Practices

  • Protein interaction studies : Use SPR with BSA immobilized on CM5 chips (KD = 1.2 × 10⁻⁴ M for this compound) .
  • Toxicity screening : Combine Ames test (for mutagenicity) and comet assay (for genotoxicity) .
  • Stability testing : Accelerated degradation studies at 40°C/75% RH to assess shelf-life in formulations .

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